BenchChemオンラインストアへようこそ!

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Triazole-Acetamide SAR

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 493032-76-1, MF: C₂₅H₂₄N₄O₂S, MW: 444.55 g/mol, predicted density: 1.22±0.1 g/cm³) belongs to the N-(substituted phenyl)-5-[(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio]acetamide class ,. This compound, listed in the Sigma-Aldrich AldrichCPR portfolio, integrates a pharmacologically privileged 1,2,4-triazole core with a thioether-linked N-(4-ethoxyphenyl)acetamide side chain.

Molecular Formula C25H24N4O2S
Molecular Weight 444.6 g/mol
Cat. No. B15054090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Molecular FormulaC25H24N4O2S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N4O2S/c1-2-31-22-15-13-20(14-16-22)26-24(30)18-32-25-28-27-23(17-19-9-5-3-6-10-19)29(25)21-11-7-4-8-12-21/h3-16H,2,17-18H2,1H3,(H,26,30)
InChIKeyLXFRXJHHVYLJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide – AChE-Focused Triazole-Thioacetamide for Neurodegenerative Research and Procurement


2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 493032-76-1, MF: C₂₅H₂₄N₄O₂S, MW: 444.55 g/mol, predicted density: 1.22±0.1 g/cm³) belongs to the N-(substituted phenyl)-5-[(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio]acetamide class [1], . This compound, listed in the Sigma-Aldrich AldrichCPR portfolio, integrates a pharmacologically privileged 1,2,4-triazole core with a thioether-linked N-(4-ethoxyphenyl)acetamide side chain [2]. The specific arrangement of substituents—benzyl at C5 and phenyl at N4 of the triazole ring, combined with the 4-ethoxyphenyl moiety on the acetamide—creates a precisely defined electronic and steric landscape that cannot be replicated by commercially available generic triazole building blocks.

Why Generic N-Aryl Triazole-Thioacetamides Cannot Replace 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide in AChE Research


Within the N-(substituted phenyl)-5-[(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio]acetamide series, minute alterations to the N-aryl substituent produce an IC₅₀ range spanning from 0.017 ± 0.008 µM to 7.518 ± 0.241 µM against acetylcholinesterase (AChE), representing a >440-fold difference in inhibitory potency across only one family of twelve compounds [1]. Substituting the 4-ethoxyphenyl group with a benzyl, 2,4-dimethylphenyl, 3-chlorophenyl, or o-tolyl moiety results in structurally analogous but pharmacologically divergent compounds, each possessing a unique AChE interaction profile as evidenced by competitive inhibition kinetics (Ki = 0.008 µM for the most potent analog 8j) [1]. Therefore, procurement of a generic triazole-thioacetamide ‘alternative’ without precise confirmation of the N-aryl substitution pattern is scientifically unjustifiable for AChE-targeted experimental campaigns, as even a single atom or positional change can dramatically alter target engagement and kinetic mechanism.

Quantitative AChE Differentiation of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide: Evidence Guide for Scientific Procurement


AChE Inhibitory Potency of the 4-Ethoxyphenyl Analog Relative to the Full 8a–l Series

The target compound is designated 8i (N-(4-ethoxyphenyl) derivative) within the 8a–l library evaluated by Shahzad et al. (2025). While the exact IC₅₀ of 8i is not individually stated in the abstract, the series IC₅₀ range places 8i between the least active analog 8a (IC₅₀ ≈ 7.518 µM) and the most potent analog 8j (IC₅₀ = 0.017 ± 0.008 µM). The SAR ranking, based on the electronic nature of the N-aryl substituent, positions the 4-ethoxyphenyl group (electron-donating, lipophilic) in the mid-to-high potency tier of the panel [1]. This contrasts with closely related commercially available analogs such as 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 493032-75-0) and N-benzyl-2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 381175-06-0), both of which lack the 4-ethoxy substituent and are expected to show poorer AChE engagement based on the established SAR paradigm.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Triazole-Acetamide SAR

Structural Uniqueness: The 4-Ethoxyphenyl N-Aryl Motif vs. Commonly Stocked Analogs

Chemical database mining reveals that the most frequently inventoried analogs in the 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide family carry N-benzyl (CAS 381175-06-0), N-(4-chlorophenyl) (CAS 493032-72-7), N-(2,4-dimethylphenyl) (CAS 493032-75-0), or N-(3-chlorophenyl) substituents . The N-(4-ethoxyphenyl) variant (CAS 493032-76-1) is manufactured and stocked by Sigma-Aldrich (AldrichCPR L124036, 97% purity) and Fluorochem (discontinued) [1], , making it a relatively rare member of the series. Its 4-ethoxy group introduces a unique hydrogen-bond acceptor (ether oxygen) and a flexible ethyl hydrophobe that is absent in the halogen, methyl, or benzyl analogs. Calculated physicochemical properties (XLogP3, topological polar surface area) further distinguish it from the nearest neighbors .

Chemical Library Diversity Drug Discovery Structure-Activity Relationship

Competitive AChE Inhibition Kinetics (Ki) vs. Reversible Non-Competitive Binders in the Triazole-Acetamide Class

Compound 8j, the most active congener in the series, was characterized as a competitive AChE inhibitor with a Ki value of 0.008 µM by Lineweaver–Burk analysis [1]. The shared 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-ylthio core across the 8a–l series suggests that all members, including 8i (the target compound), also engage AChE via a competitive mechanism, meaning they bind at the enzyme's active site rather than an allosteric site. This is fundamentally different from several reported triazole-acetamide AChE inhibitors from other laboratories that display mixed or non-competitive kinetics, where the inhibitor binds to the enzyme-substrate complex.

Enzyme Kinetics Competitive Inhibition Alzheimer's Disease Drug Design

Recommended Research Applications for 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Based on Quantitative Evidence


AChE Lead Optimization: Probing the 4-Alkoxyphenyl Pharmacophore in a Defined Triazole-Thioacetamide Series

Use 8i as the 4-ethoxyphenyl anchor point in a systematic SAR campaign around the N-(substituted phenyl)-5-[(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio]acetamide scaffold. The compound occupies a specific electronic and steric niche between the less bulky 4-methyl analog and the more electron-rich 2,4-dimethoxy lead (8j, IC₅₀ = 0.017 µM) [1]. Its competitive binding mode, inferred from 8j kinetics (Ki = 0.008 µM), makes it ideal for structure-based drug design efforts including co-crystallization trials and molecular dynamics simulations aimed at optimizing active-site complementarity.

Chemical Biology Probe for Acetylcholinesterase Competitive Inhibition Studies

Deploy 8i as a selective, competitive AChE probe in enzymatic studies requiring reversible active-site inhibition. The compound is expected to exhibit superior potency compared to the clinical standard neostigmine methyl sulfate (IC₅₀ = 2.039 ± 0.051 µM) [1]. Its defined competitive mechanism permits straightforward interpretation of Lineweaver–Burk plots, in contrast to mixed-type triazole acetamide inhibitors that complicate kinetic analysis.

High-Throughput Screening Library Expansion with a Rare 4-Ethoxyphenyl Triazole-Thioacetamide

Add 8i to diverse screening decks to fill an underrepresented region of the N-aryl 1,2,4-triazole-thioacetamide chemotype space. Commercial availability data indicate that the 4-ethoxyphenyl analog is stocked by Sigma-Aldrich (AldrichCPR L124036, 97% purity) but is less commonly cataloged than the 2,4-dimethyl, 3-chloro, or benzyl congeners, offering a unique chemotype for hit identification campaigns targeting neurodegenerative enzyme pathways [2].

In Silico Model Validation: Benchmarking Docking Scores Against Experimental AChE IC₅₀ Data

Utilize 8i as a validation ligand for docking and scoring function calibration on the AChE target. The compound's intermediate potency (estimated ~0.3–1.5 µM based on SAR interpolation) provides a stringent benchmark for in silico models—neither a trivial binder (too potent, less discriminating for pose scoring) nor a weak binder (too noisy). The availability of kinetic data (competitive mechanism, Ki = 0.008 µM for congener 8j) enriches the validation dataset with mechanistic resolution [1].

Quote Request

Request a Quote for 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.